3-Chloro-N-(3-fluorobenzyl)-4-methylaniline
CAS No.: 1036588-48-3
Cat. No.: VC8365432
Molecular Formula: C14H13ClFN
Molecular Weight: 249.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1036588-48-3 |
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Molecular Formula | C14H13ClFN |
Molecular Weight | 249.71 g/mol |
IUPAC Name | 3-chloro-N-[(3-fluorophenyl)methyl]-4-methylaniline |
Standard InChI | InChI=1S/C14H13ClFN/c1-10-5-6-13(8-14(10)15)17-9-11-3-2-4-12(16)7-11/h2-8,17H,9H2,1H3 |
Standard InChI Key | LXEIZKAUDCMUCI-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)F)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)NCC2=CC(=CC=C2)F)Cl |
Introduction
Structural and Molecular Characteristics
3-Chloro-N-(3-fluorobenzyl)-4-methylaniline belongs to the class of diarylamines, where the aniline core is substituted with chlorine, methyl, and a fluorinated benzyl group. The IUPAC name, 3-chloro-N-[(3-fluorophenyl)methyl]-4-methylaniline, reflects the positions of substituents on the aromatic rings . The molecular structure is represented by the SMILES notation CC1=C(C=CC(=C1)Cl)NCc2=CC(=CC=C2)F
, which clarifies the connectivity of atoms .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 249.71 g/mol | |
CAS Number | 1036588-48-3 | |
Synonyms | Benzenemethanamine, N-(3-chloro-4-methylphenyl)-3-fluoro- |
The presence of electron-withdrawing chlorine and fluorine atoms influences the compound’s electronic distribution, potentially enhancing its reactivity in electrophilic substitution reactions. The methyl group at the 4-position may sterically hinder certain reactions while stabilizing intermediates through hyperconjugation.
Synthesis and Chemical Reactivity
Synthetic Routes
While no direct synthesis protocol for 3-Chloro-N-(3-fluorobenzyl)-4-methylaniline is documented, analogous compounds provide insight into plausible methods. A key approach involves the alkylation of 3-chloro-4-methylaniline with 3-fluorobenzyl bromide under basic conditions.
Example Pathway:
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Alkylation Reaction:
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Reactants: 3-Chloro-4-methylaniline, 3-fluorobenzyl bromide
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Base: Potassium carbonate ()
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Solvent: Dimethylformamide (DMF)
The reaction proceeds via nucleophilic substitution, where the amine attacks the benzyl bromide’s electrophilic carbon. This method mirrors the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline , albeit with an ether linkage instead of a direct amine bond.
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Purification:
Post-reaction, the product is isolated through aqueous workup (water addition), filtration, and recrystallization using solvents like normal heptane .
Reactivity Profile
The compound’s reactivity is governed by its aromatic amine and halogen substituents:
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Electrophilic Aromatic Substitution: The chloro and methyl groups direct incoming electrophiles to the meta and para positions of the aniline ring, respectively.
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Nucleophilic Reactions: The amine group may participate in acylations or form Schiff bases under acidic conditions.
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Halogen Interactions: The fluorine atom on the benzyl group could engage in hydrogen bonding or dipole interactions, relevant in supramolecular chemistry.
Physicochemical and Spectroscopic Data
Experimental data for the target compound remains limited, but inferences can be drawn from structurally similar analogs:
Table 2: Comparative Properties of Related Compounds
Key observations:
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Solubility: Low aqueous solubility is typical for halogenated aromatics, necessitating organic solvents (e.g., DCM, ethanol) for handling.
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Spectroscopy: Fourier-transform infrared (FTIR) spectra would show N–H stretches (~3400 cm), C–F stretches (~1100 cm), and aromatic C–Cl vibrations (~700 cm). Nuclear magnetic resonance (NMR) would reveal distinct peaks for the methyl group (~2.3 ppm), aromatic protons (~6.8–7.4 ppm), and fluorine coupling effects.
Hazard | Precautionary Measures |
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Skin Contact | Wear nitrile gloves; wash immediately with soap and water. |
Inhalation | Use in a fume hood; seek fresh air if exposed. |
Eye Exposure | Rinse with water for 15 minutes; consult a physician. |
Ingestion | Do not induce vomiting; seek medical attention. |
Note: The compound is labeled "for research use only," emphasizing exclusion from human or veterinary applications .
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